In Vitro H2 Receptor Antagonism: 33-Fold Higher Potency vs. Cimetidine
FRG8701 inhibits the positive chronotropic response to 10⁻⁵ M histamine in isolated guinea pig right atrium with an IC50 of 3.3 × 10⁻⁷ M, compared to 3.0 × 10⁻⁷ M for famotidine and 108.6 × 10⁻⁷ M for cimetidine . This represents a 33-fold greater inhibitory potency relative to cimetidine [1].
| Evidence Dimension | H2 receptor antagonism (in vitro IC50) |
|---|---|
| Target Compound Data | IC50 = 3.3 × 10⁻⁷ M |
| Comparator Or Baseline | Famotidine IC50 = 3.0 × 10⁻⁷ M; Cimetidine IC50 = 108.6 × 10⁻⁷ M |
| Quantified Difference | FRG8701 is ~33-fold more potent than cimetidine; equipotent to famotidine |
| Conditions | Isolated guinea pig right atrium, positive chronotropic response to 10⁻⁵ M histamine |
Why This Matters
Procurement for H2 receptor studies requires a compound with potency comparable to famotidine but distinct molecular architecture, enabling orthogonal validation in receptor binding assays.
- [1] InvivoChem. FRG8701 product page. In vitro inhibitory potency ~33 times greater than cimetidine. View Source
